2-(2,2-Dicyclohexylethyl)piperidine maleate
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Overview
Description
Preparation Methods
The synthesis of 2-(2,2-Dicyclohexylethyl)piperidine involves the reduction of a glacial acetic acid solution of 2-(2,2-diphenylethenyl)pyridine with hydrogen in the presence of a rhodium catalyst . This method is commonly used in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
2-(2,2-Dicyclohexylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The reduction process is crucial in its synthesis, as mentioned earlier.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable reagents and catalysts.
Common reagents used in these reactions include hydrogen, rhodium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,2-Dicyclohexylethyl)piperidine maleate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis processes.
Biology: It has been used in studies related to mitochondrial function and fatty acid oxidation.
Medicine: Its primary application is in the treatment of angina pectoris and variant angina.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2,2-Dicyclohexylethyl)piperidine maleate involves the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase (CPT-1 and CPT-2). This inhibition causes a shift in myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization. Consequently, this leads to increased ATP production for the same oxygen consumption, thereby increasing myocardial efficiency .
Comparison with Similar Compounds
2-(2,2-Dicyclohexylethyl)piperidine maleate is unique in its specific inhibition of carnitine palmitoyltransferase and its application in treating angina. Similar compounds include:
Trimetazidine: Another metabolic agent used in the treatment of angina.
Ranolazine: Used to treat chronic angina by improving blood flow to help the heart work more efficiently.
Ivabradine: Reduces the heart rate and is used in the treatment of chronic heart failure and angina.
These compounds share some similarities in their applications but differ in their specific mechanisms of action and molecular targets.
Properties
IUPAC Name |
but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZOTSLZMQDFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275714 |
Source
|
Record name | But-2-enedioic acid--2-(2,2-dicyclohexylethyl)piperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10118-35-1 |
Source
|
Record name | But-2-enedioic acid--2-(2,2-dicyclohexylethyl)piperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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